10-Fold Higher DNA Adduct Formation Relative to the Thymidine Analog Under Identical Exposure Conditions
When calf thymus DNA is exposed to glycidol (GLC) at pH 7.0-7.5 and 37°C for 10 hours, 3-(2,3-dihydroxypropyl)deoxyuridine (3-DHP-dUrd) forms at 10 nmol/mg DNA, whereas the corresponding thymidine adduct 3-(2,3-dihydroxypropyl)thymidine (3-DHP-dThd) forms at only 1 nmol/mg DNA under identical conditions [1]. This 10-fold difference in adduct yield demonstrates a pronounced substrate bias arising from the rapid hydrolytic deamination of the initially alkylated deoxycytidine (dCyd) to form the uracil adduct, a phenomenon not observed for dThd. This quantitative disparity directly supports the preferential selection of 3-DHP-dUrd as an analytical standard for glycidol-DNA adduct detection and quantification methods.
| Evidence Dimension | DNA adduct formation yield |
|---|---|
| Target Compound Data | 10 nmol/mg DNA (3-DHP-dUrd) |
| Comparator Or Baseline | 1 nmol/mg DNA (3-DHP-dThd, CAS 95896-85-8) |
| Quantified Difference | 10-fold higher formation |
| Conditions | Calf thymus DNA + glycidol, pH 7.0-7.5, 37°C, 10 h |
Why This Matters
For toxicology researchers developing glycidol exposure biomarkers, this 10-fold sensitivity advantage makes 3-DHP-dUrd the analytically superior target over the thymidine congener, directly reducing the limit of detection in DNA adduct assays.
- [1] Segal A, et al. In vitro reactions of glycidol with pyrimidine bases in calf thymus DNA. Cancer Biochem Biophys. 1990 Jan;11(1):59-67. PMID: 2337881. View Source
